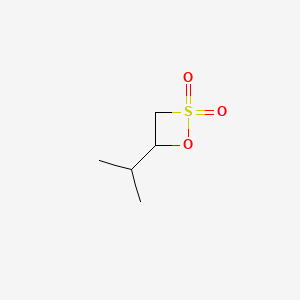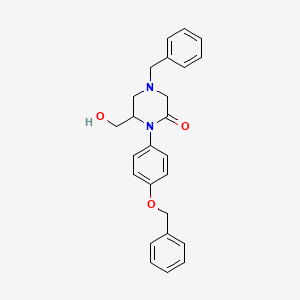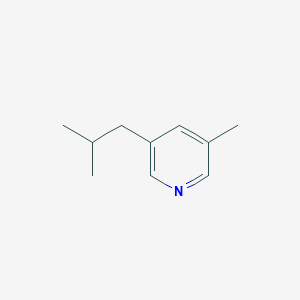
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of an allylthiomethyl group and a 1-methylbutyl group attached to the barbituric acid core, with a sodium salt form to enhance its solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core can be synthesized by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of Allylthiomethyl Group: The allylthiomethyl group can be introduced through a nucleophilic substitution reaction using allylthiomethyl halides.
Introduction of 1-Methylbutyl Group: The 1-methylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylthiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups of the barbituric acid core, potentially forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylthiomethyl group or the 1-methylbutyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted barbituric acid derivatives.
科学研究应用
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of barbiturates on biological systems.
Medicine: Possible applications as a sedative, anesthetic, or anticonvulsant.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate.
作用机制
The mechanism of action of barbiturates typically involves the enhancement of gamma-aminobutyric acid (GABA) activity at GABA_A receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent CNS depression. The specific molecular targets and pathways for 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt would likely be similar, involving modulation of GABAergic neurotransmission.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate used as a sedative and hypnotic.
Uniqueness
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. The presence of the allylthiomethyl group and the 1-methylbutyl group may influence its solubility, metabolism, and interaction with biological targets.
属性
CAS 编号 |
66941-93-3 |
|---|---|
分子式 |
C13H19N2NaO3S |
分子量 |
306.36 g/mol |
IUPAC 名称 |
sodium;4,6-dioxo-5-pentan-2-yl-5-(prop-2-enylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H20N2O3S.Na/c1-4-6-9(3)13(8-19-7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI 键 |
DRKCHVHLICEQIA-UHFFFAOYSA-M |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CSCC=C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
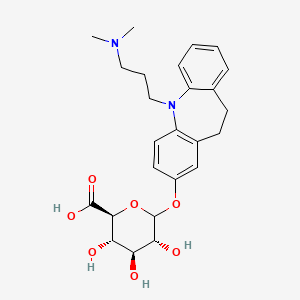


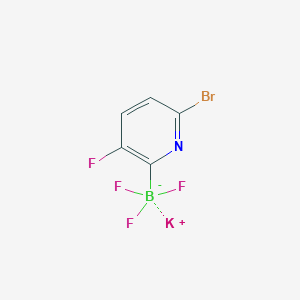
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)



